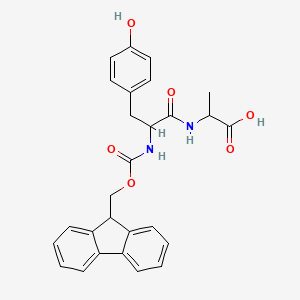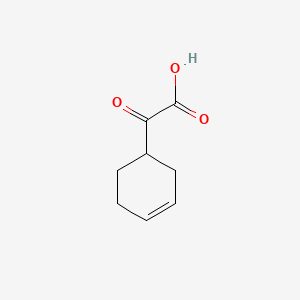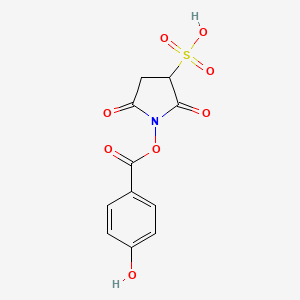
Fmoc-YA-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-YA-OH : est un composé constitué d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) lié à un dipeptide tyrosine-alanine. Le groupe Fmoc est couramment utilisé dans la synthèse peptidique pour protéger le groupe amino des acides aminés, permettant des réactions sélectives sur d'autres groupes fonctionnels. Ce composé est particulièrement utile dans la synthèse peptidique en phase solide (SPPS) en raison de sa stabilité et de sa facilité d'élimination en milieu basique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles :
Protection Fmoc de la tyrosine : La synthèse commence par la protection du groupe amino de la tyrosine en utilisant du chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl).
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer plusieurs réactions simultanément, garantissant un rendement élevé et une pureté élevée. L'utilisation de la synthèse peptidique en phase solide (SPPS) permet une production efficace et une purification facile du produit final .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Fmoc-YA-OH peut subir des réactions d'oxydation, en particulier au niveau du résidu tyrosine, qui contient un groupe hydroxyle phénolique.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle du groupe protecteur Fmoc.
Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène en solution aqueuse ou iode dans le méthanol.
Réduction : Borohydrure de sodium dans l'éthanol ou hydrure d'aluminium et de lithium dans le tétrahydrofurane (THF).
Substitution : Amines ou thiols en présence d'une base comme la triéthylamine.
Principaux produits formés :
Oxydation : Dérivés de la tyrosine oxydés.
Réduction : Dérivés Fmoc réduits.
Substitution : Dérivés Fmoc substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : this compound est largement utilisé dans la synthèse des peptides et des protéines. Il sert de bloc de construction dans la SPPS, permettant l'addition séquentielle d'acides aminés pour former des peptides complexes .
Biologie : En recherche biologique, this compound est utilisé pour étudier les interactions protéines-protéines et les interactions enzymes-substrats. Il peut être incorporé dans des peptides qui imitent les protéines naturelles, fournissant des informations sur leur structure et leur fonction .
Médecine : this compound est utilisé dans le développement de médicaments à base de peptides. Il permet la synthèse de peptides thérapeutiques à haute spécificité et à forte puissance. En outre, il est utilisé dans la conception de vaccins peptidiques et d'outils de diagnostic .
Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la production à grande échelle de médicaments peptidiques. Il est également utilisé dans le développement de nouveaux matériaux, tels que les hydrogels et les nanomatériaux, pour l'administration de médicaments et le génie tissulaire .
Mécanisme d'action
Mécanisme d'action : Le groupe Fmoc protège le groupe amino de la tyrosine, empêchant les réactions indésirables pendant la synthèse peptidique. Le groupe Fmoc est stable en milieu acide mais peut être éliminé en milieu basique, permettant une déprotection sélective et des réactions supplémentaires .
Cibles moléculaires et voies : La cible principale de this compound est le groupe amino de la tyrosine. Le groupe Fmoc forme une liaison carbamate stable avec le groupe amino, le protégeant des attaques nucléophiles. L'élimination du groupe Fmoc génère un groupe amino libre, qui peut participer à la formation de la liaison peptidique .
Applications De Recherche Scientifique
Chemistry: Fmoc-YA-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, providing insights into their structure and function .
Medicine: this compound is used in the development of peptide-based drugs. It allows for the synthesis of therapeutic peptides with high specificity and potency. Additionally, it is used in the design of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of novel materials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering .
Mécanisme D'action
Mechanism of Action: The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions .
Molecular Targets and Pathways: The primary target of Fmoc-YA-OH is the amino group of tyrosine. The Fmoc group forms a stable carbamate linkage with the amino group, protecting it from nucleophilic attack. The removal of the Fmoc group generates a free amino group, which can participate in peptide bond formation .
Comparaison Avec Des Composés Similaires
Composés similaires :
Fmoc-FF-OH : Un dipeptide composé de phénylalanine-phénylalanine protégée par le fluorenylméthyloxycarbonyle.
Fmoc-RG-OH : Un dipeptide composé d'arginine-glycine protégée par le fluorenylméthyloxycarbonyle.
Fmoc-KK-OH : Un dipeptide composé de lysine-lysine protégée par le fluorenylméthyloxycarbonyle.
Unicité de Fmoc-YA-OH : this compound est unique en raison de la présence de la tyrosine, qui contient un groupe hydroxyle phénolique. Ce groupe fonctionnel permet des modifications chimiques supplémentaires, telles que la phosphorylation et la glycosylation, ce qui fait de this compound un bloc de construction polyvalent dans la synthèse peptidique .
Propriétés
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSZKOCWAEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)






![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
